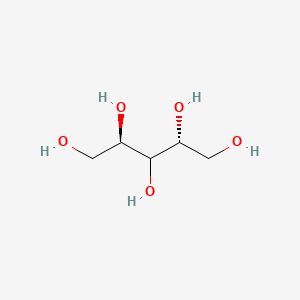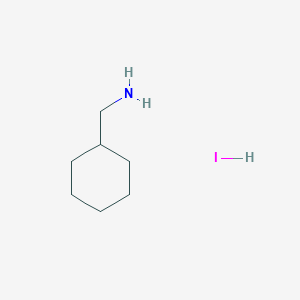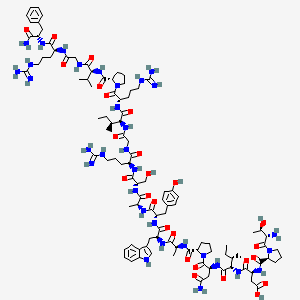![molecular formula C58H54Cl2P2Ru B3028580 [Rucl(P-cymene)((S)-tolbinap)]CL CAS No. 228120-95-4](/img/structure/B3028580.png)
[Rucl(P-cymene)((S)-tolbinap)]CL
Vue d'ensemble
Description
[Rucl(P-cymene)((S)-tolbinap)]CL is a chiral precious metal catalyst . It has applications in asymmetric hydrogenation and isomerization reactions .
Synthesis Analysis
The synthesis of [Rucl(P-cymene)((S)-tolbinap)]CL has been reported in the literature . The synthesis involves treating [RuCl2(p-cymene)]2 with various secondary phosphine oxides in THF at 25 °C . The complexes were isolated in almost quantitative yields .
Molecular Structure Analysis
The molecular structure of [Rucl(P-cymene)((S)-tolbinap)]CL adopts a distorted octahedral structure with the expected three-legged pseudo-tetrahedral “piano-stool” geometry around the Ru atom . The p-cymene, two chlorine atoms, and the phosphorus occupy the other three positions .
Chemical Reactions Analysis
[Rucl(P-cymene)((S)-tolbinap)]CL has been used in the asymmetric transfer hydrogenation (ATH) of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds . These reactions are powerful tools in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of [Rucl(P-cymene)((S)-tolbinap)]CL include a molecular weight of 984.97 . It has a linear formula of [C58H54ClP2Ru]+Cl− .
Applications De Recherche Scientifique
Antiproliferative Activity
[Rucl(P-cymene)((S)-tolbinap)]CL and its derivatives have shown promising antiproliferative activities against various cancer cell lines. For instance, ruthenium(II) arene derivatives of thiosemicarbazones ligands, closely related to [Rucl(P-cymene)((S)-tolbinap)]CL, have been synthesized and evaluated for their in vitro antiproliferative activities against human gastric and liver cancer cell lines (Su et al., 2015).
Catalytic Applications
Ruthenium(II) complexes, including those similar to [Rucl(P-cymene)((S)-tolbinap)]CL, have been studied for various catalytic applications. For example, they have been used in the stereoselective synthesis of optically active pyridyl alcohols via asymmetric transfer hydrogenation of pyridyl ketones (Okano et al., 2000). Moreover, these complexes have been evaluated as catalysts for ring-opening metathesis polymerization (ROMP) of cyclooctene, cyclopentene, and norbornene, showcasing their potential in polymer chemistry (Jan et al., 2000).
Structural and Binding Studies
The structural properties of ruthenium(II) complexes, akin to [Rucl(P-cymene)((S)-tolbinap)]CL, have been extensively studied, revealing insights into their binding mechanisms and interactions with biological molecules. For instance, research on the binding of organometallic ruthenium(II) and osmium(II) complexes to oligonucleotides has provided valuable information on their interaction with DNA, a crucial aspect in understanding their potential therapeutic applications (Dorcier et al., 2005).
Mécanisme D'action
Target of Action
The primary target of [Rucl(P-cymene)((S)-tolbinap)]CL is a variety of imines . Imines are organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological processes and chemical reactions.
Mode of Action
[Rucl(P-cymene)((S)-tolbinap)]CL is a chiral diamine ligand complexed with ruthenium . It interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a source molecule to the target imine, facilitated by the ruthenium complex . The result is the reduction of the imine to an amine, with the formation of a metal hydride species (Ru-H) and the desired reduced product .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines catalyzed by [Rucl(P-cymene)((S)-tolbinap)]CL affects various biochemical pathways. The reduction of imines to amines is a crucial step in many biological processes, including the synthesis of many pharmaceuticals and fine chemicals . The exact downstream effects would depend on the specific imine being targeted.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of over 175 °c . It is also known to be stable under normal storage conditions (2-8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The primary result of the action of [Rucl(P-cymene)((S)-tolbinap)]CL is the reduction of imines to amines . This can have various molecular and cellular effects, depending on the specific imine being targeted. For example, the compound has been shown to have cytotoxic effects on certain types of cancer cells . It has been found to be particularly effective against breast cancer cells, inducing apoptosis and exhibiting antioxidant activity .
Action Environment
The action of [Rucl(P-cymene)((S)-tolbinap)]CL can be influenced by various environmental factors. For instance, the stereoselective course of the reaction it catalyzes was found to be dependent on the mode of its immobilization . Furthermore, the compound’s reactivity and efficacy can be affected by the presence of other substances in the reaction mixture, such as the hydrogen source . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of [Rucl(P-cymene)((S)-tolbinap)]CL.
Propriétés
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Rucl(P-cymene)((S)-tolbinap)]CL | |
CAS RN |
228120-95-4 | |
| Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)








![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)
